molecular formula C14H17N3 B2759947 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1349988-71-1

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No. B2759947
CAS RN: 1349988-71-1
M. Wt: 227.311
InChI Key: BTAAQVYVGMIPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine” is a complex organic compound. It contains a cyclobutylmethyl group, a phenyl group, and a pyrazol-5-amine group . Cyclobutyl is a cyclic hydrocarbon with a ring of four carbon atoms . The phenyl group is a functional group made up of six carbon atoms attached in a cyclic manner, known as a benzene ring. Pyrazol-5-amine is a type of pyrazole which is a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and an amine group at the 5th position.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclobutylmethyl group would introduce a cyclic structure into the molecule, the phenyl group would contribute an aromatic ring, and the pyrazol-5-amine group would add another ring structure with nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Ketene Aminal Derivatives : An efficient method for synthesizing 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery, was developed. This method involves a one-pot three-component synthesis, offering a highly efficient, environmentally benign approach with excellent yields and easy work-up (Yu et al., 2013).

  • Bioactive Pyrazole Derivatives : Pyrazole derivatives synthesized through a specific reaction were characterized and analyzed for their structure, demonstrating potential biological activity against cancer and microbes (Titi et al., 2020).

  • Green Synthesis of Phthalazine Derivatives : A green and efficient approach for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones was developed using a solvent-free one-pot three-component cyclocondensation reaction. This new strategy has broader applications in organic and medicinal chemistry (Reddy & Jeong, 2013).

  • Synthesis of Azetidine-2-one Derivatives : A series of 1H-benzimidazole derivatives, including azetidine-2-ones, were synthesized and evaluated for their anti-bacterial and cytotoxic properties, indicating potential pharmaceutical applications (Noolvi et al., 2014).

  • Water-Based Synthesis of Pyrazole Derivatives : A catalyst-free, green protocol was developed for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines using water as a solvent. This method is environmentally friendly and provides high yield of products with good purity (Noruzian et al., 2019).

Industrial and Material Science Applications

  • Synthesis of Heterocyclic Disazo Dyes : Novel heterocyclic disazo dyes derived from pyridone and pyrazolone were synthesized, exhibiting unique solvatochromic behavior and potential for industrial dye applications (Karcı & Karcı, 2008).

  • Development of Luminescent Platinum(II) Complexes : Cyclometalating ligands including pyrazole derivatives were synthesized to produce platinum(II) complexes with high luminescence and minimal concentration quenching, useful for material science and photophysical applications (Vezzu et al., 2011).

Biomedical Research

  • Cytotoxicity Evaluation of Pyrazolyl Derivatives : Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents (Alam et al., 2018).

  • Functional Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with amine compounds including pyrazole derivatives, enhancing their antibacterial and antifungal activities for medical applications (Aly & El-Mohdy, 2015).

Analytical Chemistry and Structural Studies

  • XRD and DFT Studies of Pyrazole Derivatives : Combined X-ray diffraction and DFT studies were conducted on pyrazole derivatives to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process, contributing to analytical chemistry and structural analysis (Szlachcic et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific research or data, it’s not possible to provide a detailed mechanism of action for this compound .

properties

IUPAC Name

2-(cyclobutylmethyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-14-9-13(12-7-2-1-3-8-12)16-17(14)10-11-5-4-6-11/h1-3,7-9,11H,4-6,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAAQVYVGMIPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.